Dibutylbis((dibutylthiocarbamoyl)thio)stannane
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Overview
Description
Dibutylbis((dibutylthiocarbamoyl)thio)stannane is a chemical compound with the molecular formula C26H52N2S4Sn. It is known for its unique structure, which includes a tin (Sn) atom bonded to two dibutylthiocarbamoyl groups. This compound is primarily used in various industrial and research applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dibutylbis((dibutylthiocarbamoyl)thio)stannane typically involves the reaction of dibutyltin dichloride with sodium dibutyldithiocarbamate. The reaction is carried out in an organic solvent such as toluene or chloroform under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Dibutylbis((dibutylthiocarbamoyl)thio)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or disulfides.
Substitution: The dibutylthiocarbamoyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, disulfides, and various substituted derivatives .
Scientific Research Applications
Dibutylbis((dibutylthiocarbamoyl)thio)stannane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of rubber and plastics as a stabilizer and additive.
Mechanism of Action
The mechanism of action of Dibutylbis((dibutylthiocarbamoyl)thio)stannane involves its interaction with various molecular targets. The compound can bind to metal ions and proteins, affecting their function and activity. The pathways involved include inhibition of enzyme activity, disruption of cellular processes, and induction of oxidative stress .
Comparison with Similar Compounds
Similar Compounds
- Dibutyltin dichloride
- Dibutyltin diacetate
- Dibutyltin oxide
Comparison
Dibutylbis((dibutylthiocarbamoyl)thio)stannane is unique due to its specific structure and the presence of dibutylthiocarbamoyl groups. This gives it distinct chemical properties and reactivity compared to other dibutyltin compounds. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both research and industry .
Properties
CAS No. |
6821-94-9 |
---|---|
Molecular Formula |
C26H54N2S4Sn |
Molecular Weight |
641.7 g/mol |
IUPAC Name |
[dibutyl(dibutylcarbamothioylsulfanyl)stannyl] N,N-dibutylcarbamodithioate |
InChI |
InChI=1S/2C9H19NS2.2C4H9.Sn/c2*1-3-5-7-10(9(11)12)8-6-4-2;2*1-3-4-2;/h2*3-8H2,1-2H3,(H,11,12);2*1,3-4H2,2H3;/q;;;;+2/p-2 |
InChI Key |
MZALSSKSVYPDCR-UHFFFAOYSA-L |
Canonical SMILES |
CCCCN(CCCC)C(=S)S[Sn](CCCC)(CCCC)SC(=S)N(CCCC)CCCC |
Origin of Product |
United States |
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